![molecular formula C20H29NO5 B1398253 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-79-5](/img/structure/B1398253.png)

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid

Descripción general

Descripción

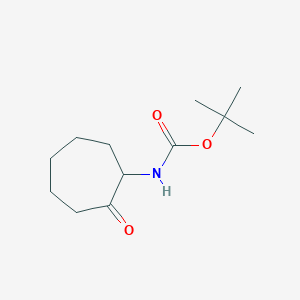

This compound is a type of pyrrolidinecarboxylic acid, which is a class of compounds containing a pyrrolidine ring which bears a carboxylic acid group . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidine ring, a carboxylic acid group, and a tert-butoxy group .Chemical Reactions Analysis

Pyrrolidinecarboxylic acids can undergo various reactions, including decarboxylation and reactions with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups .Aplicaciones Científicas De Investigación

Environmental Remediation and Fate

Sorption to Soil and Minerals : Research has shown that phenoxy herbicides like 2,4-D exhibit sorption behavior in soil and minerals, influenced by soil parameters such as pH and organic carbon content. These findings may guide environmental remediation efforts involving similar phenolic compounds (Werner, Garratt, & Pigott, 2012).

Biodegradation in Soil and Groundwater : Studies on ethyl tert-butyl ether (ETBE) biodegradation provide insights into the fate of similar tert-butyl substituted compounds in environmental matrices, highlighting the role of microbial degradation in mitigating pollution (Thornton et al., 2020).

Pharmaceutical Applications

- Antioxidant and Bioactive Properties : Phenolic compounds like p-Coumaric acid demonstrate significant bioactivities, including antioxidant, anti-inflammatory, and antimicrobial effects. These properties suggest the potential of similar compounds for pharmaceutical use (Pei, Ou, Huang, & Ou, 2016).

Industrial and Chemical Synthesis

Catalysis in Organic Synthesis : The utilization of metal cation-exchanged clays as catalysts in organic synthesis, including reactions involving phenolic compounds, underscores the versatility of similar compounds in facilitating selective organic transformations (Tateiwa & Uemura, 1997).

Synthetic and Biotechnological Routes : Lactic acid production from biomass exemplifies the biotechnological conversion of organic compounds into valuable chemicals, highlighting the potential of similar processes for the synthesis of phenolic compounds and their derivatives (Gao, Ma, & Xu, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,4S)-4-(2-tert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5/c1-19(2,3)14-9-7-8-10-16(14)25-13-11-15(17(22)23)21(12-13)18(24)26-20(4,5)6/h7-10,13,15H,11-12H2,1-6H3,(H,22,23)/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFQPSTUKYRWNU-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1398172.png)

![Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1398188.png)